N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
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Overview
Description
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide typically involves the reaction of adamantanecarboxylic acid with an appropriate amine. One common method involves the use of adamantanecarboxylic acid and 5-amino-2-methylaniline under conditions that facilitate the formation of the amide bond. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-THF complex can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral drugs.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core provides a rigid structure that can enhance binding affinity and specificity. The amino and carboxamide groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug related to amantadine.
Uniqueness
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is unique due to the presence of the 5-amino-2-methylphenyl group, which can impart different biological activities compared to other adamantane derivatives. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy in various applications .
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-11-2-3-15(19)7-16(11)20-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10,19H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRYCFAZVJLDTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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